Cas no 50306-03-1 ((R)-(-)-Clenbuterol)
(R)-(-)-Clenbuterol structure
Product Name:(R)-(-)-Clenbuterol
Numero CAS:50306-03-1
MF:C12H18Cl2N2O
MW:277.190121173859
CID:378563
PubChem ID:688427
Update Time:2025-04-19
(R)-(-)-Clenbuterol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-amino-3,5-dichloro-phenyl)-2-(tert-butylamino)ethanol
- (R)-(-)-Clenbuterol
- (-)-4-amino-alpha-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol
- (-)-clenbuterol
- CHEMBL1396140
- Clenbuterol, (R)-
- EINECS 256-531-5
- (1R)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol
- 95Q3052YP1
- (1R)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol
- NCGC00016756-01
- DTXSID301316988
- CAS-21898-19-1
- 50306-03-1
- (-)-4-Amino-alpha-((tert-butylamino)methyl)-3,5-dichlorobenzyl alcohol
- SCHEMBL20761507
- UNII-95Q3052YP1
- BENZENEMETHANOL, 4-AMINO-3,5-DICHLORO-.ALPHA.-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-, (.ALPHA.R)-
- (R)-Clenbuterol
- Q27126782
- CHEBI:59567
-
- Inchi: 1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m0/s1
- Chiave InChI: STJMRWALKKWQGH-JTQLQIEISA-N
- Sorrisi: ClC1C(=C(C=C(C=1)[C@H](CNC(C)(C)C)O)Cl)N
Proprietà calcolate
- Massa esatta: 276.08000
- Massa monoisotopica: 276.079619
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 233
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.2
- Superficie polare topologica: 58.3
Proprietà sperimentali
- Punto di fusione: 125-128°C
- PSA: 58.28000
- LogP: 3.96920
(R)-(-)-Clenbuterol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C569990-5mg |
(R)-(-)-Clenbuterol |
50306-03-1 | 5mg |
$ 219.00 | 2023-09-08 | ||
| TRC | C569990-50mg |
(R)-(-)-Clenbuterol |
50306-03-1 | 50mg |
$ 1654.00 | 2023-09-08 | ||
| A2B Chem LLC | AG23607-5mg |
(-)-4-amino-alpha-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol |
50306-03-1 | 5mg |
$788.00 | 2024-04-19 |
(R)-(-)-Clenbuterol Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
50306-03-1 ((R)-(-)-Clenbuterol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso